molecular formula C11H12N2S B12213240 2-Thiazolamine, 4-[(4-methylphenyl)methyl]- CAS No. 91088-90-3

2-Thiazolamine, 4-[(4-methylphenyl)methyl]-

Cat. No.: B12213240
CAS No.: 91088-90-3
M. Wt: 204.29 g/mol
InChI Key: JZCXUMJHQFLGJV-UHFFFAOYSA-N
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Description

2-Thiazolamine, 4-[(4-methylphenyl)methyl]- is a chemical compound with the molecular formula C10H10N2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolamine, 4-[(4-methylphenyl)methyl]- typically involves the reaction of thiourea with α,β-dichloroethyl ether under reflux conditions. The reaction mixture is then cooled, and sodium hydroxide solution is added to precipitate the desired product . Another method involves the cyclization of thiourea with chloroacetaldehyde or its derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolamine, 4-[(4-methylphenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The amino group in the thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-Thiazolamine, 4-[(4-methylphenyl)methyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Thiazolamine, 4-[(4-methylphenyl)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiazolamine, 4-[(4-methylphenyl)methyl]- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Biological Activity

2-Thiazolamine, 4-[(4-methylphenyl)methyl]- is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure features a thiazole ring, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Molecular Formula: C10H10N2S
Molecular Weight: 194.26 g/mol
IUPAC Name: 4-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine
Canonical SMILES: CC1=C(N=C(S1)C=C)C(=N)C(=O)N
InChI Key: KZQFQZJZKXKQFZ-UHFFFAOYSA-N

Biological Activity Overview

The biological activities of 2-Thiazolamine, 4-[(4-methylphenyl)methyl]- have been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial effects of several thiazole compounds against various bacteria strains. The results indicated that 2-Thiazolamine, 4-[(4-methylphenyl)methyl]- displayed notable activity against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Anticancer Activity

The anticancer potential of thiazole derivatives has been a significant focus in medicinal chemistry. In vitro studies have shown that 2-Thiazolamine, 4-[(4-methylphenyl)methyl]- inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis in these cells through the activation of caspase pathways .

The mechanism by which 2-Thiazolamine, 4-[(4-methylphenyl)methyl]- exerts its biological effects involves interaction with cellular targets. It is believed to inhibit specific enzymes related to cell proliferation and survival pathways. For instance, it may inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression .

Study on Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of various thiazole derivatives included 2-Thiazolamine, 4-[(4-methylphenyl)methyl]-. The study reported that this compound exhibited a significant reduction in bacterial viability in both planktonic and biofilm states compared to controls. The results are summarized in Table 1.

CompoundMIC (µg/mL)Bacterial Strain
2-Thiazolamine, 4-[(4-methylphenyl)methyl]-32Escherichia coli
2-Thiazolamine, 4-[(4-methylphenyl)methyl]-64Staphylococcus aureus
Control (No treatment)>128All tested strains

Study on Anticancer Activity

In another study focusing on anticancer properties, researchers treated various cancer cell lines with different concentrations of 2-Thiazolamine, 4-[(4-methylphenyl)methyl]-. The findings indicated a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 20 µM across different cell lines .

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)12
HeLa (Cervical Cancer)18

Properties

CAS No.

91088-90-3

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

4-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N2S/c1-8-2-4-9(5-3-8)6-10-7-14-11(12)13-10/h2-5,7H,6H2,1H3,(H2,12,13)

InChI Key

JZCXUMJHQFLGJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CSC(=N2)N

Origin of Product

United States

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